Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate
Overview
Description
Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate, also known as 4-methyl-4-nitro-5,5,5-trifluoropentanoic acid methyl ester, is a recently synthesized compound that has shown promising potential for a variety of scientific research applications. This compound is a nitro ester of pentanoic acid and is highly water-soluble and thermally stable. It is known to be a useful reagent for organic synthesis and has been used in a variety of biochemical and physiological research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate involves the reaction of 4-methyl-4-nitro-1-pentanol with trifluoroacetic anhydride in the presence of a catalyst to form the intermediate, which is then esterified with methanol and acid to yield the final product.
Starting Materials
4-methyl-4-nitro-1-pentanol, trifluoroacetic anhydride, catalyst, methanol, acid
Reaction
Step 1: 4-methyl-4-nitro-1-pentanol is reacted with trifluoroacetic anhydride in the presence of a catalyst to form the intermediate., Step 2: The intermediate is then esterified with methanol and acid to yield the final product, Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate.
Scientific Research Applications
Methyl 5,5,5-trifluoro-Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoateitropentanoate has a wide range of scientific applications. It has been used as a reagent in organic synthesis, and it has been employed in the synthesis of a variety of compounds, such as amides, carboxylic acid derivatives, and nitro compounds. It has also been used in the synthesis of peptides, and it has been used in the synthesis of pharmaceuticals. Additionally, this compound has been used in the synthesis of biodegradable polymers, which have potential applications in the medical field.
Mechanism Of Action
Methyl 5,5,5-trifluoro-Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoateitropentanoate is a nitro ester, and its mechanism of action is believed to involve the formation of a nitro-ester intermediate. This intermediate can then undergo a variety of reactions, depending on the reaction conditions, such as hydrolysis, nucleophilic substitution, and electrophilic substitution.
Biochemical And Physiological Effects
Methyl 5,5,5-trifluoro-Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoateitropentanoate has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to have anti-inflammatory and antifungal properties.
Advantages And Limitations For Lab Experiments
Methyl 5,5,5-trifluoro-Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoateitropentanoate has several advantages for lab experiments. It is highly water-soluble and thermally stable, making it easy to work with in the lab. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, this compound also has some limitations. For example, it is not very soluble in organic solvents, and it is toxic, so it should be handled with care in the lab.
Future Directions
Methyl 5,5,5-trifluoro-Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoateitropentanoate has potential for a variety of future applications. It could be used to further study its biochemical and physiological effects, as well as its potential for drug development. Additionally, it could be used in the synthesis of other compounds with potential applications in the medical field. It could also be used in the synthesis of polymers for use in drug delivery, as well as in the development of biodegradable materials. Finally, it could be used in the synthesis of other nitro esters with potential applications in organic synthesis.
properties
IUPAC Name |
methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO4/c1-6(11(13)14,7(8,9)10)4-3-5(12)15-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQDQZIIJBNBLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)(C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560082 | |
Record name | Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate | |
CAS RN |
33033-07-7 | |
Record name | Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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